molecular formula C25H38O3 B14371968 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- CAS No. 90741-63-2

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)-

Cat. No.: B14371968
CAS No.: 90741-63-2
M. Wt: 386.6 g/mol
InChI Key: AQNYADDUCWLYFJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- is a coumarin derivative characterized by a hexadecyloxy (C₁₆H₃₃O-) substituent at the 7-position of the benzopyran-2-one core. Coumarins are lactones of 2-hydroxyphenylpropionic acid, and their derivatives are widely studied for antimicrobial, fluorescent, and pharmacological properties . Synthesis typically involves alkylation of 7-hydroxybenzopyran-2-one precursors with α-haloketones under reflux with anhydrous potassium carbonate in acetone .

Properties

CAS No.

90741-63-2

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

7-hexadecoxychromen-2-one

InChI

InChI=1S/C25H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-23-18-16-22-17-19-25(26)28-24(22)21-23/h16-19,21H,2-15,20H2,1H3

InChI Key

AQNYADDUCWLYFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- typically involves the introduction of the hexadecyloxy group to the benzopyran core. One common method is the alkylation of 7-hydroxy-2H-1-benzopyran-2-one with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as UV absorbers and antioxidants.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- with similar coumarin derivatives, focusing on substituents, molecular weight, logP, solubility, and key properties:

Compound Name Substituents Molecular Weight (g/mol) logP Solubility (log10WS) Key Properties/Sources
7-(Hexadecyloxy)-2H-1-benzopyran-2-one C₁₆H₃₃O- at 7-position ~428 (estimated) ~6.0* -10.03 High hydrophobicity, low water solubility
Umbelliprenin (7-Farnesyloxycoumarin) Farnesyloxy (C₁₅H₂₅O-) at 7-position 298.4 4.865 N/A Antimicrobial activity
Scopoletin (7-Hydroxy-6-methoxycoumarin) 7-OH, 6-OCH₃ 192.17 1.507 -6.10 Fluorescent, plant-derived
3-(2-Benzothiazolyl)-7-(octadecyloxy)- Octadecyloxy (C₁₈H₃₇O-), benzothiazole 547.79 N/A Chloroform-soluble Fluorescent dye, thermal stability
7-Acetyl-2H-1-benzopyran-2-one Acetyl (CH₃CO-) at 7-position ~204 N/A N/A Intermediate in synthesis

*Estimated logP based on alkyl chain length and similar compounds.

Key Observations:
  • Alkyl Chain Length : Increasing alkyl chain length (e.g., hexadecyloxy vs. octadecyloxy) enhances hydrophobicity (↑logP) and reduces water solubility. For example, 7-(hexadecyloxy)- has log10WS = -10.03 , whereas scopoletin (shorter substituents) has log10WS = -6.10 .
  • Functional Groups : Electron-withdrawing groups (e.g., benzothiazole in ) alter electronic properties, affecting fluorescence and reactivity. Umbelliprenin’s farnesyloxy group contributes to antimicrobial activity .
  • Synthesis Yields : Derivatives with bulky substituents (e.g., octadecyloxy) often require optimized conditions. For example, 3,7-disubstituted coumarins in show yields of 65–84%, influenced by steric hindrance.

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